molecular formula C21H22NO2PS B11089394 4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine

4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine

Cat. No.: B11089394
M. Wt: 383.4 g/mol
InChI Key: ZYKMWTZILULCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine is a complex organic compound that incorporates a morpholine ring, a thiophene ring, and a diphenylphosphoryl group

Preparation Methods

The synthesis of 4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine typically involves the reaction of morpholine with a thiophene derivative and a diphenylphosphoryl reagent. One common method is the condensation reaction, where the thiophene derivative is first activated, followed by the introduction of the morpholine ring under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The diphenylphosphoryl group can be reduced to form diphenylphosphine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the diphenylphosphoryl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring but may lack the morpholine or diphenylphosphoryl groups.

    Morpholine derivatives: These compounds contain the morpholine ring but may have different substituents.

    Diphenylphosphoryl compounds: These compounds have the diphenylphosphoryl group but different core structures.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22NO2PS

Molecular Weight

383.4 g/mol

IUPAC Name

4-[diphenylphosphoryl(thiophen-2-yl)methyl]morpholine

InChI

InChI=1S/C21H22NO2PS/c23-25(18-8-3-1-4-9-18,19-10-5-2-6-11-19)21(20-12-7-17-26-20)22-13-15-24-16-14-22/h1-12,17,21H,13-16H2

InChI Key

ZYKMWTZILULCIM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CS2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.